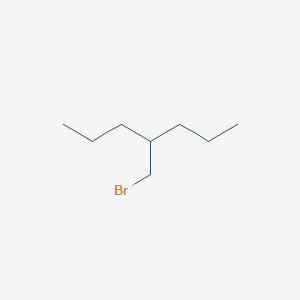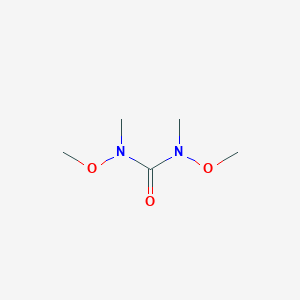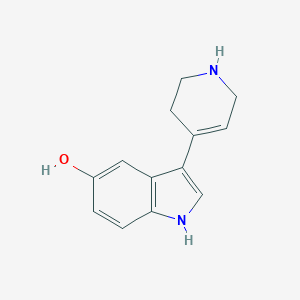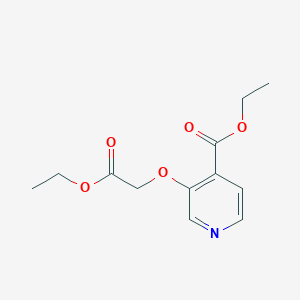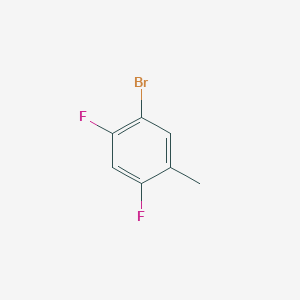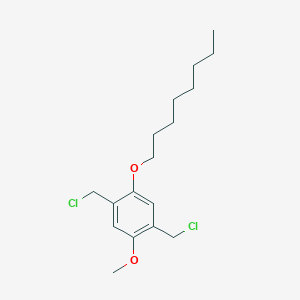
1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene, also known as CRANAD-2, is a fluorescent compound that has been used extensively in scientific research. This compound is a derivative of stilbene and is commonly used as a probe for detecting and imaging amyloid-beta (Aβ) plaques in the brain, which are associated with Alzheimer's disease.
作用機序
The mechanism of action of 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene involves its binding to Aβ plaques in the brain. The compound has a high affinity for Aβ fibrils and forms a stable complex with the plaques, which results in a strong fluorescence signal. The fluorescence signal can be detected using various imaging techniques, such as confocal microscopy and positron emission tomography (PET).
生化学的および生理学的効果
1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene has been shown to have minimal toxicity and does not affect the biochemical or physiological properties of Aβ plaques in the brain. The compound does not alter the aggregation or clearance of Aβ plaques and does not affect the viability of neuronal cells.
実験室実験の利点と制限
One of the main advantages of using 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene in lab experiments is its high sensitivity and specificity for Aβ plaques. The compound has a low background signal and can detect small amounts of Aβ plaques in the brain. In addition, 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene is easy to use and can be applied to various imaging techniques.
However, there are also some limitations to using 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene in lab experiments. The compound has a relatively short half-life and can be rapidly cleared from the brain, which limits its use for long-term imaging studies. In addition, 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene is not specific to Aβ plaques and can also bind to other proteins and structures in the brain, which can lead to false-positive results.
将来の方向性
There are several future directions for the use of 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene in scientific research. One area of research is the development of new imaging techniques that can improve the detection and quantification of Aβ plaques in the brain. Another area of research is the use of 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene in combination with other probes and compounds to study the mechanisms of Aβ plaque formation and clearance. Finally, the development of new derivatives of 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene with improved properties, such as longer half-life and higher specificity, is also an area of future research.
Conclusion:
In conclusion, 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene is a valuable tool for scientific research on Aβ plaques in the brain. The compound has a high sensitivity and specificity for Aβ plaques and has been widely used in both in vitro and in vivo studies. While there are some limitations to using 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene in lab experiments, the compound has several advantages and has the potential to contribute to our understanding of the mechanisms of Alzheimer's disease.
合成法
The synthesis of 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene involves the reaction of 2-methoxy-5-(octyloxy)benzaldehyde with paraformaldehyde and hydrochloric acid to form the corresponding diol. The diol is then treated with thionyl chloride and dimethylformamide to form the chloromethyl intermediate, which is subsequently reacted with sodium methoxide to form 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene.
科学的研究の応用
1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene has been widely used in scientific research as a fluorescent probe for the detection and imaging of Aβ plaques in the brain. The compound has been used in both in vitro and in vivo studies to visualize the distribution and accumulation of Aβ plaques in the brain. In addition, 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene has been used to study the effects of various drugs and compounds on Aβ plaque formation and clearance.
特性
CAS番号 |
196877-73-3 |
|---|---|
製品名 |
1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene |
分子式 |
C17H26Cl2O2 |
分子量 |
333.3 g/mol |
IUPAC名 |
1,4-bis(chloromethyl)-2-methoxy-5-octoxybenzene |
InChI |
InChI=1S/C17H26Cl2O2/c1-3-4-5-6-7-8-9-21-17-11-14(12-18)16(20-2)10-15(17)13-19/h10-11H,3-9,12-13H2,1-2H3 |
InChIキー |
OCRDTXRHYBJATK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC(=C(C=C1CCl)OC)CCl |
正規SMILES |
CCCCCCCCOC1=CC(=C(C=C1CCl)OC)CCl |
ピクトグラム |
Corrosive |
同義語 |
2 5-BIS(CHLOROMETHYL)-1-METHOXY-4-OCTYL& |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



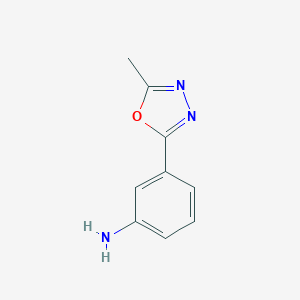

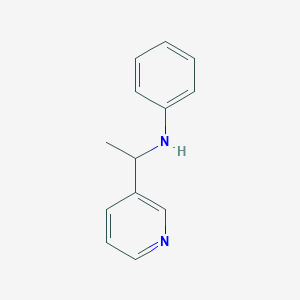
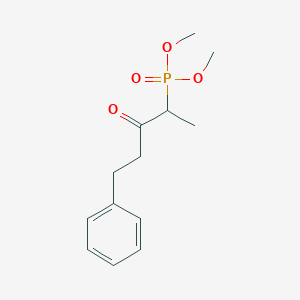
![N-[(2-methylphenyl)carbamothioyl]acetamide](/img/structure/B182178.png)
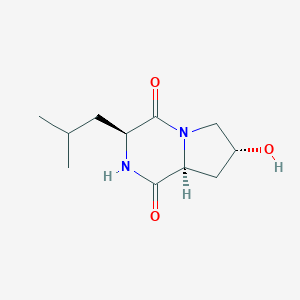
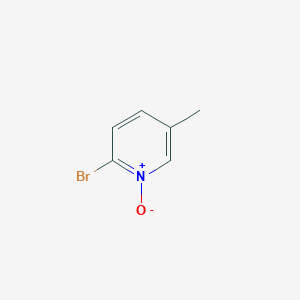
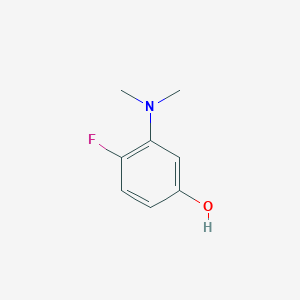
![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)
